![molecular formula C20H21ClN4O B1210556 1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
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Overview
Description
LSM-34623 is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives are prepared via [3+2] cycloaddition, a key process in organic synthesis, highlighting the compound's role in the formation of complex organic structures (Rahmouni et al., 2014).
Biomedical Applications
- This compound has been studied for its potential in creating pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives, used in various pharmacological applications. These include the exploration of antimicrobial and antiinflammatory properties (Abdelhamid & Gomha, 2013).
Chemotherapeutic Research
- There's research on the synthesis of pyrazolo[1,5-a]pyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The research includes synthesizing a series of compounds and testing them for cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
Molecular Modelling and Drug Design
- Studies involve molecular modeling to understand the structural and electronic properties of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, which are critical in the design of anticonvulsant drugs. This highlights its role in the development of neuroactive drugs (Georges et al., 1989).
Antimicrobial and Antifungal Research
- It's used in the synthesis of novel compounds with antimicrobial and antifungal properties. These compounds are tested against various bacterial and fungal strains to assess their efficacy, which is vital in developing new antibiotics and antifungals (Abdel-Gawad et al., 2003).
properties
Product Name |
1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol |
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Molecular Formula |
C20H21ClN4O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[11-(3-chlorophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]piperidin-3-ol |
InChI |
InChI=1S/C20H21ClN4O/c21-14-5-1-4-13(10-14)18-11-19-22-17-8-2-7-16(17)20(25(19)23-18)24-9-3-6-15(26)12-24/h1,4-5,10-11,15,26H,2-3,6-9,12H2 |
InChI Key |
DXXJMHKBQYKSBP-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=C3CCCC3=NC4=CC(=NN42)C5=CC(=CC=C5)Cl)O |
Canonical SMILES |
C1CC(CN(C1)C2=C3CCCC3=NC4=CC(=NN42)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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